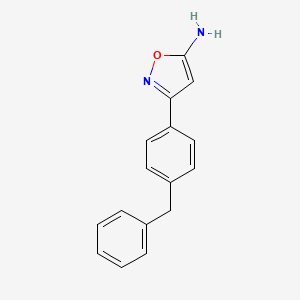
3-(4-Benzyl-phenyl)-isoxazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzyl-phenyl)-isoxazol-5-ylamine is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzyl group attached to the phenyl ring, which is further connected to the isoxazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Benzyl Group: The benzyl group can be introduced via a reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzyl-phenyl)-isoxazol-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Benzyl-phenyl)-isoxazol-5-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylisoxazole: Lacks the benzyl group, resulting in different chemical properties.
4-Benzylphenylboronic acid: Contains a boronic acid group instead of the isoxazole ring.
5-Amino-3-phenylisoxazole: Similar structure but without the benzyl group.
Uniqueness
3-(4-Benzyl-phenyl)-isoxazol-5-ylamine is unique due to the presence of both the benzyl and amine groups attached to the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
501902-13-2 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-(4-benzylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-11-15(18-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2 |
InChI-Schlüssel |
QBKFUOUYAPZAOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




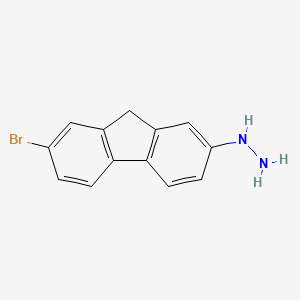
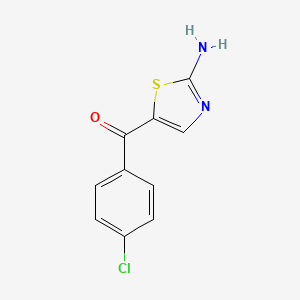
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
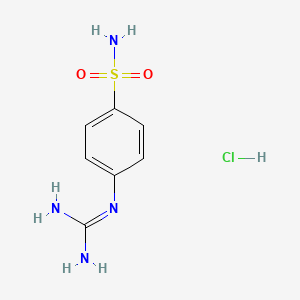

![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
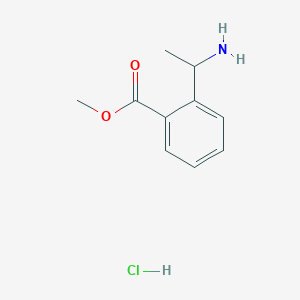

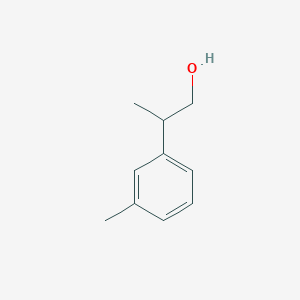
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
